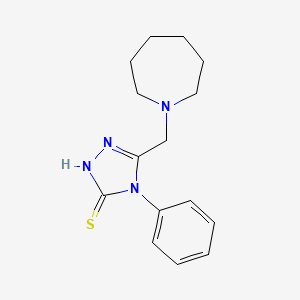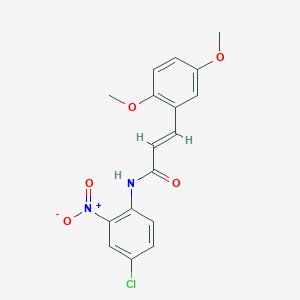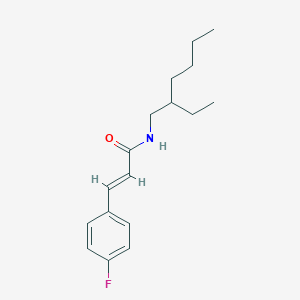
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AZT, is a chemical compound that has been the subject of extensive scientific research. It is a thiosemicarbazone derivative that has shown promise in a variety of applications, including as an antiviral agent and as a potential treatment for cancer.
Mecanismo De Acción
The mechanism of action of 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its ability to inhibit the reverse transcriptase enzyme, which is essential for the replication of certain viruses, including HIV. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading throughout the body. In addition, this compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of reverse transcriptase and the induction of apoptosis in cancer cells. In addition, this compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the effects of reverse transcriptase inhibition and apoptosis induction in various cell types. However, one limitation of using this compound in lab experiments is that it can be toxic to certain cell types at high concentrations, which may limit its usefulness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity compared to the original compound. In addition, further research is needed to fully understand the mechanisms by which this compound inhibits reverse transcriptase and induces apoptosis, which may lead to the development of new and more effective treatments for viral infections and cancer. Finally, there is also interest in exploring the potential anti-inflammatory effects of this compound and its derivatives, which may have applications in the treatment of a variety of inflammatory conditions.
Métodos De Síntesis
The synthesis of 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 1-azepanemethylamine with phenylacetonitrile in the presence of sodium hydride to form 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole. This compound is then treated with sulfur to produce the final product, this compound.
Aplicaciones Científicas De Investigación
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential use as an antiviral agent, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme that is essential for the replication of the virus. In addition, this compound has also been investigated for its potential as a cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
3-(azepan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c20-15-17-16-14(12-18-10-6-1-2-7-11-18)19(15)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGAHGGUGHTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5429579.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5429581.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)
![4-ethyl-5-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5429592.png)
![2-[(3-bromobenzoyl)amino]-N-methylbenzamide](/img/structure/B5429597.png)
![3-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5429599.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5429606.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5429609.png)

![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5429634.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5429639.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429649.png)